![molecular formula C12H19NO3 B2418643 (1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 615575-67-2](/img/structure/B2418643.png)
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
“(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” is a chemical compound with the CAS Number: 615575-67-2 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10?/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Efficient Synthesis and Characterization
- An efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This approach uses a commercial chiral lactone and includes an innovative epimerization/hydrolysis step, significantly improving the yield and avoiding tedious purification (Maton et al., 2010).
Synthesis from cis- and trans-5-Hydroxypipecolic Acid
- The synthesis of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester from cis- and trans-5-hydroxypipecolic acid ethyl esters was achieved without the use of chiral catalysts or enzymes (Moriguchi et al., 2014).
Enantioselective Synthesis for Potent CCR2 Antagonists
- Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists, has been documented. This process includes a crucial iodolactamization step (Campbell et al., 2009).
Stereocontrolled Synthesis from D-Ribose and D-Lyxose
- The synthesis of optically pure cyclic analogues of aziridine-2-carboxylates, starting from D-ribose and D-lyxose, demonstrates a stereocontrolled process. Key steps involve triphenylphosphine-promoted conversion and selective cleavage techniques (Dubois & Dodd, 1993).
Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride
- A multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride has been developed, using an intramolecular displacement technique to form the bicyclic ring system (Liao et al., 2016).
Constrained Peptidomimetic Synthesis
- An efficient synthesis of constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid was reported. This highlights its potential in peptide-based drug discovery (Mandal et al., 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
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